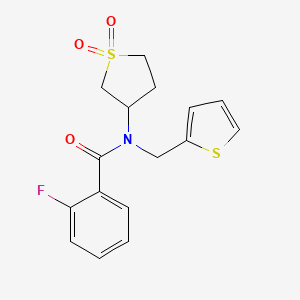

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluoro-N-(thiophen-2-ylmethyl)benzamide

Description

This compound (CAS: 620555-25-1, molecular formula: C₁₈H₁₈FNO₃S, molar mass: 347.4 g/mol) features a benzamide core substituted with two distinct groups:

- Thiophen-2-ylmethyl: A sulfur-containing aromatic heterocycle, enabling π-π interactions and hydrophobic binding .

Its structural design emphasizes dual nitrogen substitutions, combining sulfone and thiophene motifs to modulate electronic and steric properties.

Properties

Molecular Formula |

C16H16FNO3S2 |

|---|---|

Molecular Weight |

353.4 g/mol |

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-2-fluoro-N-(thiophen-2-ylmethyl)benzamide |

InChI |

InChI=1S/C16H16FNO3S2/c17-15-6-2-1-5-14(15)16(19)18(10-13-4-3-8-22-13)12-7-9-23(20,21)11-12/h1-6,8,12H,7,9-11H2 |

InChI Key |

XJTBCNABBIYXFB-UHFFFAOYSA-N |

Canonical SMILES |

C1CS(=O)(=O)CC1N(CC2=CC=CS2)C(=O)C3=CC=CC=C3F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluoro-N-(thiophen-2-ylmethyl)benzamide typically involves multiple steps, starting with the preparation of the tetrahydrothiophene sulfoneCommon reagents used in these reactions include fluorinating agents, sulfonating agents, and various catalysts to facilitate the reactions under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve optimization of the reaction conditions to maximize yield and purity, using similar reagents and catalysts as in laboratory-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluoro-N-(thiophen-2-ylmethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The tetrahydrothiophene sulfone group can be further oxidized under strong oxidative conditions.

Reduction: The compound can be reduced to remove the sulfone group or to modify the benzamide core.

Substitution: The fluorine atom on the benzamide ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a more highly oxidized sulfone derivative, while reduction could produce a desulfonated benzamide.

Scientific Research Applications

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluoro-N-(thiophen-2-ylmethyl)benzamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including interactions with various enzymes and receptors.

Medicine: Explored for its potential therapeutic effects, particularly in the context of its unique structural features.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluoro-N-(thiophen-2-ylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target being studied .

Comparison with Similar Compounds

Structural Analogues with Sulfone and Heterocyclic Substituents

Compound 31 : 4-Cyclohexyl-N-(1,1-dioxothiolan-3-yl)-N-(oxolan-2-ylmethyl)benzamide

- Key Features :

- 1,1-dioxothiolan-3-yl : Similar sulfone moiety but in a five-membered thiolane ring.

- Oxolan-2-ylmethyl : A tetrahydrofuran-derived substituent (oxygen-based) instead of thiophene.

- Comparison :

- Electronic Effects : The oxolane group introduces an oxygen atom, enhancing polarity compared to the thiophene’s sulfur (less electronegative).

- Solubility : Oxolane’s ether linkage may improve aqueous solubility relative to thiophene’s hydrophobic nature.

- Biological Interactions : Thiophene’s aromaticity facilitates π-stacking, whereas oxolane’s flexibility might favor different binding conformations .

4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]-benzamide

- Key Features :

- Dihydrothienylidene : A partially saturated thiophene fused with a fluorophenyl group.

- Fluorine Substituents : Dual fluorine atoms on the benzamide and thienylidene groups.

- Comparison: Aromaticity: The dihydrothienylidene system reduces aromaticity compared to the target’s fully aromatic thiophene.

Functional Analogues with Benzamide Cores

CTPB (N-(4-chloro-3-trifluoromethylphenyl)-2-ethoxy-6-pentadecylbenzamide)

- Key Features :

- Long Alkyl Chain (Pentadecyl) : Enhances lipophilicity and membrane permeability.

- Chloro-trifluoromethylphenyl : Strong electron-withdrawing groups.

- Comparison :

- Pharmacokinetics : The pentadecyl chain in CTPB likely improves cell permeability compared to the target’s shorter thiophenmethyl group.

- Electronic Profile : The target’s 2-fluoro substituent provides moderate electron withdrawal, whereas CTPB’s trifluoromethyl group offers stronger electronegativity .

Data Table: Structural and Physicochemical Comparison

*LogP values estimated using fragment-based methods.

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluoro-N-(thiophen-2-ylmethyl)benzamide is a synthetic organic compound that has garnered attention due to its unique structural features and potential biological activities. This compound, characterized by a tetrahydrothiophene ring and fluorinated groups, is being investigated for its pharmacological properties, particularly in the context of drug development for various diseases.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 365.4 g/mol. The compound includes several functional groups that contribute to its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C18H17F2NO3S |

| Molecular Weight | 365.4 g/mol |

| IUPAC Name | N-(1,1-dioxothiolan-3-yl)-2-fluoro-N-(thiophen-2-ylmethyl)benzamide |

| InChI Key | GHZJXIXJVKBVGI-UHFFFAOYSA-N |

| Canonical SMILES | C1CS(=O)(=O)CC1N(CC2=CC=C(C=C2)F)C(=O)C3=CC=CC=C3F |

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor for certain biological targets, potentially impacting pathways related to inflammation and cancer progression. The presence of fluorinated groups enhances binding affinity to these targets, improving pharmacological properties compared to non-fluorinated analogs.

Biological Activity and Therapeutic Potential

Research indicates that compounds with similar structural motifs exhibit significant biological activities. For instance, this compound may have potential applications in:

- Anti-inflammatory therapies: The compound's ability to inhibit pro-inflammatory pathways could make it a candidate for treating inflammatory diseases.

- Anticancer effects: Its structural similarity to known anticancer agents suggests it could inhibit tumor growth or metastasis by targeting specific oncogenic pathways.

Case Studies and Research Findings

Recent studies have focused on the pharmacodynamics and pharmacokinetics of compounds similar to this compound. For example:

- In vitro assays: Compounds were screened for their ability to inhibit specific enzymes associated with cancer progression. The results indicated that several compounds with similar structures demonstrated IC50 values below 1 µM, suggesting potent activity against their targets .

- Animal models: In vivo studies have shown promising results in reducing tumor size in xenograft models when treated with related compounds, indicating potential efficacy in cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.